(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL
CAS No.:
Cat. No.: VC17540329
Molecular Formula: C8H11ClN2O
Molecular Weight: 186.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11ClN2O |
|---|---|
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | (3R)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol |
| Standard InChI | InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m1/s1 |
| Standard InChI Key | RYKKMPYHBHEINL-SSDOTTSWSA-N |
| Isomeric SMILES | C1=CC(=NC=C1Cl)[C@@H](CCO)N |
| Canonical SMILES | C1=CC(=NC=C1Cl)C(CCO)N |
Introduction
(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a chlorinated pyridine moiety. This compound is of interest in various fields due to its potential applications in medicinal chemistry, particularly in drug development and biological research.
Synthesis Methods
The synthesis of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves several key steps, including:
-
Chlorination of Pyridine: Introduction of a chlorine atom at the 5-position of the pyridine ring.
-
Amination: Introduction of an amino group at the 3-position of the propan-1-ol chain.
-
Hydroxylation: Introduction of a hydroxyl group at the 1-position of the propan-1-ol chain.
These methods allow for the construction of the desired compound while maintaining stereochemical integrity.
Potential Applications
(3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL has potential applications in various fields:
| Field | Application |
|---|---|
| Medicinal Chemistry | Potential therapeutic effects due to interactions with biological targets |
| Biological Research | Used as a biochemical probe or ligand in biological studies |
| Drug Development | Serves as a precursor or building block for synthesizing complex molecules |
Biological Activity and Interaction Studies
Research on the interactions of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL with biological targets is essential for understanding its potential therapeutic effects. These studies often focus on how the compound binds to specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL, each differing in substituents or stereochemistry:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Amino-5-chloro-3-fluoropyridine | Contains fluorine; used in drug synthesis | |
| 3-(5-Chloro-3-pyridinyl)-3-pyrrolidinol | Pyrrolidine ring; potential neuroactive properties | |
| (3S)-3-Amino-3-(5-bromo(3-pyridyl))propan-1-OL | Brominated variant; different halogen substitution |
These compounds highlight the uniqueness of (3R)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL while showcasing variations in halogen substituents and additional functional groups that influence their chemical behavior and biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume